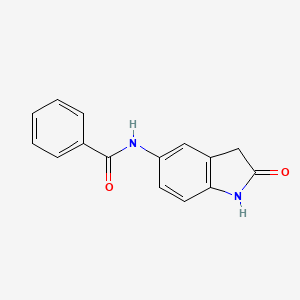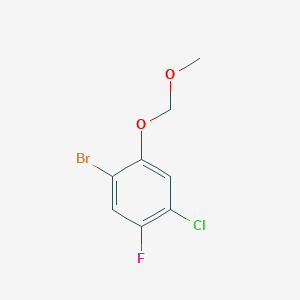
bis(5-fluoro-2,4-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-fluoro-2,4-dihydroxyphenyl)methanone typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of bis(5-fluoro-2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of bis(5-fluoro-2,4-dihydroxyphenyl)methanone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)methanol
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(5-fluoro-2,4-dihydroxyphenyl)methanol
Uniqueness: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is unique due to the presence of both fluorine atoms and hydroxyl groups on the benzophenone core . This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
430459-44-2 |
|---|---|
Formule moléculaire |
C13H8F2O5 |
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
bis(5-fluoro-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Clé InChI |
XPOHFOREFHRMND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)

![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)







![[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester](/img/structure/B8743221.png)

